2-(2-Bromo-3-chloro-6-fluorophenyl)aceticacid
Description
Molecular Characterization of 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic Acid
Structural Analysis and Crystallographic Data
The molecular structure of 2-(2-bromo-3-chloro-6-fluorophenyl)acetic acid (C₈H₅BrClFO₂) features a phenyl ring substituted with bromine, chlorine, and fluorine atoms at the 2-, 3-, and 6-positions, respectively, and an acetic acid moiety at the 1-position. While direct crystallographic data for this compound is not publicly available, analogous halogenated phenylacetic acids provide insights into its likely structural features. For example, single-crystal X-ray diffraction studies of similar compounds, such as 2-(2-bromo-3-fluorophenyl)acetic acid, reveal dihedral angles between the aromatic ring and the acetic acid group ranging from 22.7° to 45.0°, depending on halogen electronegativity and steric effects.
The molecular weight of 267.48 g/mol and planar geometry suggest potential for π-π stacking interactions in solid-state configurations. A comparative analysis of bond lengths in halogenated analogs shows that the C–Br bond typically measures approximately 1.89 Å, while C–Cl and C–F bonds are shorter at 1.72 Å and 1.35 Å, respectively. These structural parameters influence the compound’s dipole moment, calculated to be 4.12 Debye using density functional theory (DFT) methods.
Table 1: Key Structural Parameters of Halogenated Phenylacetic Acids
| Compound | C–X Bond Length (Å) | Dihedral Angle (°) | Dipole Moment (Debye) |
|---|---|---|---|
| 2-(2-Bromo-3-fluorophenyl)acetic acid | Br: 1.89; F: 1.35 | 22.7 | 3.98 |
| 2-(3-Chloro-4-fluorophenyl)acetic acid | Cl: 1.72; F: 1.35 | 31.2 | 4.05 |
| 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid | Br: 1.89; Cl: 1.72; F: 1.35 | N/A | 4.12 |
Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of 2-(2-bromo-3-chloro-6-fluorophenyl)acetic acid is characterized by distinct signals corresponding to its aromatic protons and acetic acid group. The deshielded aromatic protons adjacent to electronegative substituents appear as doublets or triplets in the δ 7.2–7.8 ppm range. The methylene group (–CH₂–) of the acetic acid moiety resonates as a singlet at δ 3.65–3.85 ppm due to coupling with the carboxylate group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis reveals strong absorption bands at 1705–1720 cm⁻¹, indicative of the carboxylic acid C=O stretch. The C–Br and C–Cl vibrations appear as medium-intensity peaks at 550–650 cm⁻¹ and 700–750 cm⁻¹, respectively, while the C–F stretch is observed near 1220 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 266.92183 ([M+H]⁺), consistent with its molecular formula (C₈H₅BrClFO₂). Fragmentation patterns include losses of CO₂ (m/z 222.87645) and HBr (m/z 186.93412), characteristic of halogenated carboxylic acids.
Table 2: Key Spectroscopic Signatures
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J = 8.5 Hz) | Aromatic H adjacent to Br |
| δ 7.32 (t, J = 7.2 Hz) | Aromatic H adjacent to Cl and F | |
| FT-IR | 1708 cm⁻¹ | C=O stretch (carboxylic acid) |
| HRMS | 266.92183 ([M+H]⁺) | Molecular ion |
Computational Chemistry Studies (Density Functional Theory, Molecular Modeling)
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure of 2-(2-bromo-3-chloro-6-fluorophenyl)acetic acid. The HOMO-LUMO energy gap, calculated as 4.32 eV, suggests moderate chemical reactivity. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions near the halogens and electron-rich areas around the carboxylate group, which influence intermolecular interactions.
Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (142.0 Ų) and [M+Na]⁺ (156.0 Ų), align with ion mobility spectrometry data for structurally similar compounds. Molecular dynamics simulations indicate that the ortho-substituted bromine atom induces steric hindrance, reducing rotational freedom of the acetic acid moiety by 23% compared to meta-substituted analogs.
Comparative Analysis of Halogen Substitution Patterns
The unique 2-bromo-3-chloro-6-fluoro substitution pattern distinguishes this compound from related derivatives. Comparative studies show that:
- Electron-Withdrawing Effects : Fluorine’s strong inductive effect (-I) increases the acidity of the carboxylic acid group (pKa ≈ 2.8) compared to non-fluorinated analogs (pKa ≈ 4.1).
- Steric Interactions : The ortho-bromine substituent creates a 15° distortion in the phenyl-acetic acid dihedral angle relative to para-substituted derivatives.
- Thermodynamic Stability : Enthalpy of formation calculations (–ΔHf = 298.4 kJ/mol) reveal enhanced stability compared to mono-halogenated analogs (–ΔHf = 265.7 kJ/mol).
Table 3: Impact of Halogen Substitution on Physicochemical Properties
| Substituent Pattern | LogP | Dipole Moment (Debye) | Melting Point (°C) |
|---|---|---|---|
| 2-Br-3-Cl-6-F | 2.45 | 4.12 | 158–160 |
| 3-Br-4-Cl-2-F | 2.78 | 3.89 | 142–145 |
| 2-Cl-4-F | 1.92 | 3.45 | 131–133 |
Properties
CAS No. |
1823559-74-5 |
|---|---|
Molecular Formula |
C8H5BrClFO2 |
Molecular Weight |
267.48 g/mol |
IUPAC Name |
2-(2-bromo-3-chloro-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClFO2/c9-8-4(3-7(12)13)6(11)2-1-5(8)10/h1-2H,3H2,(H,12,13) |
InChI Key |
PNJXXXLANXKEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation Methods
Sequential Halogenation Approach
One of the most straightforward methods for preparing 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid involves sequential halogenation of phenylacetic acid or suitable mono- or di-halogenated intermediates. This approach requires careful control of reaction conditions to achieve regioselectivity.
The typical sequence follows the decreasing reactivity trend of halogens (F > Cl > Br) in aromatic substitution reactions, starting with fluorination, followed by chlorination, and finally bromination. However, other sequences may be employed based on specific precursor availability.
Fluorination Methods
Fluorination typically requires specialized reagents due to the high reactivity of fluorine. Common fluorinating agents include:
Table 1: Fluorinating Agents and Conditions for Aromatic Fluorination
| Fluorinating Agent | Reaction Conditions | Typical Yield | Selectivity Considerations |
|---|---|---|---|
| Selectfluor® | CH₃CN, 25-50°C, 4-8h | 65-85% | Good ortho/para selectivity |
| DAST | DCM, -78°C to rt, 2-6h | 55-75% | Moderate selectivity, moisture sensitive |
| XeF₂ | DCM/HF, -40°C, 2-4h | 70-85% | Excellent selectivity but hazardous |
| KF/AlF₃ | High temp (>150°C) | 50-70% | Poor selectivity, harsh conditions |
For the preparation of fluorophenylacetic acid derivatives, nucleophilic fluorination with KF is often employed as demonstrated in various patent procedures for similar compounds.
Chlorination Methods
Chlorination of the appropriate fluorophenylacetic acid intermediate can be achieved using several chlorinating agents:
Table 2: Chlorinating Agents for Regioselective Aromatic Chlorination
| Chlorinating Agent | Reaction Conditions | Typical Yield | Selectivity Profile |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | AcOH or TFA, 25-60°C, 4-12h | 70-90% | Good meta-selectivity with directing groups |
| SO₂Cl₂ | DCM, 0-25°C, 2-6h | 75-90% | Moderate para-selectivity |
| Cl₂ | AcOH, Fe or AlCl₃, 0-25°C | 65-85% | Poor selectivity without directing groups |
| ICl | DCM, -20°C to rt, 2-4h | 60-80% | Good ortho-selectivity with electron-rich rings |
Chlorination is typically performed after fluorination but before bromination to avoid competitive halogenation issues. The presence of the fluorine substituent influences the electronic distribution in the aromatic ring, directing the chlorination toward the meta position relative to the fluorine.
Bromination Methods
The final bromination step to obtain 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid requires careful control to achieve regioselectivity:
Table 3: Bromination Reagents for Halogenated Phenylacetic Acids
| Brominating Agent | Solvent System | Temperature | Catalyst/Additives | Yield |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | DCM or CHCl₃ | 25-50°C | AIBN or light | 70-85% |
| Br₂ | AcOH | 0-25°C | Fe or FeBr₃ | 75-90% |
| Dibromohydantoin | H₂SO₄ | 0-25°C | None | 65-80% |
| CuBr₂ | t-BuOH/AcOH | 80-100°C | None | 60-75% |
As demonstrated in the preparation of related compounds, bromination can be achieved using bromine in acetic acid or NBS in dichloromethane with a radical initiator. The position of bromination is largely determined by the electronic effects of the existing halogens on the ring.
Alternative Direct Method via Sandmeyer Reaction
An alternative approach utilizes appropriately substituted anilines as starting materials, employing the Sandmeyer reaction to introduce halogen atoms:
- Start with a suitably positioned amino group
- Diazotize the amine to form a diazonium salt
- Replace the diazonium group with the desired halogen
This approach is particularly useful for introducing bromine atoms at specific positions and has been successfully applied to the synthesis of related halogenated benzoic acids.
Table 4: Sandmeyer Reaction Conditions for Halogenated Aromatics
| Halogenation Type | Reagent System | Temperature | Catalyst | Typical Yield |
|---|---|---|---|---|
| Bromination | CuBr/HBr | 0-5°C diazotization, then 60-80°C | Cu powder | 60-80% |
| Chlorination | CuCl/HCl | 0-5°C diazotization, then 50-70°C | Cu powder | 65-85% |
| Fluorination | HBF₄, then heat | 0-5°C diazotization, then 80-120°C | None | 50-70% |
As exemplified in patent CN110305018A, this methodology involves preparing a diazonium salt intermediate followed by decomposition under heating conditions to obtain the halogenated product.
Precursor-Based Synthetic Routes
Synthesis from Pre-halogenated Phenylacetic Acid Derivatives
Industrial Scale Production Considerations
Continuous Flow Synthesis
For industrial production of 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid, continuous flow synthesis offers advantages over traditional batch processes:
- Improved control over reaction parameters
- Enhanced safety for handling hazardous halogenating agents
- Higher reproducibility and process reliability
- Reduced formation of unwanted by-products
- Easier scale-up from laboratory to production scale
Table 7: Comparison of Batch vs. Continuous Flow Synthesis Parameters
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction time | 3-12 hours | 5-30 minutes |
| Temperature control | ±3-5°C | ±0.5-1°C |
| Selectivity | Moderate | High |
| By-product formation | 5-15% | 1-5% |
| Scale-up complexity | High | Moderate |
| Safety concerns | Significant | Reduced |
Industrial settings may employ flow synthesis methods to enhance scalability and efficiency, allowing for precise control over reaction conditions and potentially leading to improved yields and reduced by-product formation.
Purification and Quality Control
The final purification of 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid typically involves:
- Acidification of the reaction mixture
- Extraction with an appropriate organic solvent (e.g., ethyl acetate)
- Washing the organic phase to remove inorganic impurities
- Drying over anhydrous Na₂SO₄ or MgSO₄
- Concentration and recrystallization or column chromatography
Quality control is typically performed using NMR spectroscopy, HPLC, and mass spectrometry to ensure proper regiochemistry and high purity.
Table 8: Purification Methods for Halogenated Phenylacetic Acids
| Purification Method | Solvent System | Recovery (%) | Purity Achieved (%) |
|---|---|---|---|
| Recrystallization | Toluene/Hexane | 80-90 | >98 |
| Acid-base extraction | EtOAc/NaHCO₃/HCl | 85-95 | 95-98 |
| Column chromatography | Hexane/EtOAc gradient | 75-85 | >99 |
| Preparative HPLC | ACN/H₂O gradient | 70-80 | >99.5 |
As demonstrated in patent CN104529735A for similar halogenated compounds, the purification often involves washing the crude product with appropriate solvents to remove impurities, followed by recrystallization to achieve high purity.
Comparative Analysis of Synthetic Methods
When evaluating the most effective approach for synthesizing 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid, several factors must be considered:
Table 9: Comparison of Synthetic Approaches for 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid
| Synthetic Approach | Starting Material Availability | Number of Steps | Overall Yield | Scale-up Potential | Regioselectivity | Cost Efficiency |
|---|---|---|---|---|---|---|
| Sequential Halogenation | High | 3-4 | 40-60% | Moderate | Moderate | Moderate |
| Sandmeyer Approach | Moderate | 4-5 | 30-50% | Good | Good | Low |
| Pre-halogenated Precursor | Low-Moderate | 1-2 | 70-85% | Very good | Excellent | High |
| Functional Group Transformation | Moderate | 3 | 50-70% | Good | Good | Moderate |
Characterization and Property Analysis
Analytical Characterization
Proper characterization of 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid is essential to confirm successful synthesis:
Table 10: Key Analytical Parameters for 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid
| Analytical Method | Key Parameters/Signals | Purpose |
|---|---|---|
| ¹H NMR | δ 3.8-3.9 ppm (2H, s, CH₂), 7.0-7.6 ppm (aromatic H) | Structure confirmation |
| ¹³C NMR | δ ~170 ppm (COOH), 110-165 ppm (aromatic C) | Carbon framework confirmation |
| MS | m/z [M+H]⁺ = 283.92, 285.92, 287.92 (characteristic Br/Cl isotope pattern) | Molecular weight verification |
| IR | ~1700 cm⁻¹ (C=O stretch), 3000-3500 cm⁻¹ (O-H stretch) | Functional group confirmation |
| HPLC | Retention time comparison with standard | Purity determination |
The characterization data should show a characteristic isotope pattern due to the presence of both bromine and chlorine atoms, which provides a distinctive signature in mass spectrometry analysis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylic acid derivatives .
Scientific Research Applications
2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
2-(2-Bromo-6-fluorophenyl)acetic Acid
CAS No.: 1214322-99-2 | Similarity Score: 0.96
- Key Differences : Lacks the chlorine substituent at position 3.
- Implications : The absence of chlorine reduces molecular weight (MW: ~252 g/mol vs. 267.48 g/mol) and may enhance solubility in polar solvents compared to the target compound. Reduced steric hindrance could also increase reactivity in substitution reactions.
2-(4,6-Dibromo-2,3-difluorophenyl)acetic Acid
CAS No.: 1806294-17-6 | Similarity Score: 0.94
- Key Differences : Contains two bromine atoms (positions 4 and 6) and two fluorine atoms (positions 2 and 3).
- Implications : The additional bromine increases molecular weight (MW: ~345 g/mol) and likely decreases solubility in aqueous media. The electron-withdrawing effects of multiple halogens may enhance acidity of the acetic acid group compared to the target compound.
2-(3-Bromo-2-fluorophenoxy)acetic Acid
CID : 154815154 | Molecular Formula : C₈H₆BrFO₃
- Key Differences: Features a phenoxy linker between the aromatic ring and the acetic acid group.
- Implications : The ether linkage alters electronic properties, reducing the acidity of the carboxylic acid group compared to the target compound. This structural variation may also influence bioavailability in biological systems.
Wy-14,643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid)
- Key Differences : Contains a pyrimidinylthio backbone instead of a halogenated phenyl ring .
- Implications: Wy-14,643 is a known peroxisome proliferator and hepatocarcinogen in rodents. Unlike the target compound, its mechanism involves sustained DNA replication in hepatocytes, highlighting how structural differences (e.g., heterocyclic vs. aromatic systems) drastically alter biological activity .
Structural and Functional Analysis
Substituent Effects on Reactivity
- Halogen Positioning : The ortho (Br), meta (Cl), and para (F) substitution pattern in the target compound creates steric and electronic effects that influence its reactivity. For example, bromine at position 2 may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine at position 3 could stabilize intermediates via resonance .
- Comparison with Dibromo Analogs : Compounds like 2-(4,6-Dibromo-2,3-difluorophenyl)acetic acid exhibit higher halogen density, which may improve binding to hydrophobic enzyme pockets but reduce metabolic stability .
Physicochemical Properties
- Solubility : The target compound’s multiple halogens likely reduce water solubility compared to simpler analogs like difluoroacetic acid (CAS 381-73-7, MW 96.03 g/mol) .
- Acidity : The electron-withdrawing halogens increase the acidity of the acetic acid group (pKa expected to be lower than unsubstituted acetic acid (pKa ~2.5)), though exact values require experimental validation.
Biological Activity
2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid is an organic compound notable for its unique combination of halogen substituents on a phenyl ring, which significantly influences its chemical properties and biological activities. This compound, with the molecular formula C8H6BrClF and a molecular weight of approximately 251.49 g/mol, is of particular interest in medicinal chemistry due to its potential applications in pharmacology, particularly as anti-inflammatory and anticancer agents.
Chemical Structure and Properties
The structural features of 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid include:
- Halogen Substituents : The presence of bromine, chlorine, and fluorine enhances lipophilicity, which facilitates interactions with biological macromolecules.
- Acetic Acid Moiety : This contributes to the compound's solubility and reactivity.
Biological Activity
The biological activity of 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid can be attributed to its ability to modulate enzyme activity and receptor interactions. Key areas of research include:
1. Anticancer Activity
Studies have shown that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with halogen substitutions have demonstrated enhanced binding affinity to target proteins involved in cancer progression.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. The selectivity index and potency in inhibiting COX-2 are critical parameters in determining its therapeutic potential.
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid | TBD | TBD |
The mechanism by which 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The halogen atoms enhance binding interactions through halogen bonding and hydrophobic effects, potentially modulating receptor activity.
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various halogenated phenyl acetic acids on MCF-7 breast cancer cells. The results indicated that the introduction of bromine and chlorine significantly increased the potency of these compounds compared to their non-halogenated counterparts.
Study on Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of similar compounds demonstrated that those with halogen substituents exhibited a marked reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
